Azinphos-ethyl
Overview
Description
Azinphos-ethyl, also known as O,O-diethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate, is a broad-spectrum organophosphate insecticide. It was widely used in agriculture to control a variety of pests. due to its high toxicity to mammals and environmental concerns, its use has been significantly restricted or banned in many countries .
Mechanism of Action
Target of Action
Azinphos-ethyl primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it terminates the action of the neurotransmitter acetylcholine in the synaptic cleft .
Mode of Action
This compound acts as an inhibitor of AChE . It binds to AChE, preventing the enzyme from breaking down acetylcholine in the synaptic cleft . This leads to an accumulation of acetylcholine, causing continuous activation of the postsynaptic membrane, which results in overstimulation, convulsions, paralysis, and eventually death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an overabundance of acetylcholine and overstimulation of the nervous system .
Pharmacokinetics
As an organophosphate, it is known to be relatively volatile and has low aqueous solubility .
Result of Action
The result of this compound’s action is the overstimulation of the nervous system, leading to symptoms such as convulsions, paralysis, and in severe cases, death . This is due to the accumulation of acetylcholine in the synaptic cleft caused by the inhibition of AChE .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility and low aqueous solubility can affect its distribution in the environment . Additionally, it may be moderately persistent in some soil systems, which can influence its long-term effects .
Biochemical Analysis
Biochemical Properties
Azinphos-ethyl interacts with various enzymes and proteins, primarily functioning as an acetylcholinesterase inhibitor . This interaction disrupts the normal functioning of the nervous system in pests, leading to their elimination. The nature of these interactions is typically inhibitory, with this compound preventing the normal action of acetylcholinesterase, an enzyme crucial for nerve signal transmission.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting normal biochemical reactions, particularly those involving nerve signal transmission . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. The cytotoxic effects of this compound have been demonstrated in human peripheral blood lymphocytes .
Molecular Mechanism
The mechanism of action of this compound involves its binding to acetylcholinesterase, an enzyme crucial for nerve signal transmission . This binding inhibits the enzyme’s activity, disrupting the breakdown of acetylcholine, a neurotransmitter. The resulting accumulation of acetylcholine leads to continuous stimulation of neurons, causing a range of symptoms that can ultimately lead to the death of the pest.
Temporal Effects in Laboratory Settings
This compound may be moderately persistent in some soil systems but is not expected to be persistent in water . Over time, the effects of this compound can change due to factors such as degradation, changes in environmental conditions, and the development of resistance in pests. Long-term effects on cellular function observed in in vitro or in vivo studies include potential neurotoxic effects due to the disruption of normal nerve signal transmission .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. The oral median lethal dose (LD50) in rats is 13 mg/kg for this compound . At high doses, this compound can have toxic or adverse effects, including symptoms of neurotoxicity due to its action as an acetylcholinesterase inhibitor .
Metabolic Pathways
This compound is involved in metabolic pathways related to the breakdown of acetylcholine . It interacts with acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This interaction can affect metabolic flux or metabolite levels, particularly levels of acetylcholine.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and possibly active transport mechanisms . Its lipophilic nature allows it to cross cell membranes and accumulate within cells. The distribution of this compound can be influenced by factors such as pH and temperature.
Subcellular Localization
Given its lipophilic nature and its mechanism of action as an acetylcholinesterase inhibitor, it is likely that this compound can localize to various subcellular compartments, including the cytoplasm where acetylcholinesterase is typically found
Preparation Methods
Synthetic Routes and Reaction Conditions: Azinphos-ethyl is synthesized through a multi-step process involving the reaction of diethyl phosphorodithioate with 4-oxo-1,2,3-benzotriazine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The key steps include:
Formation of Diethyl Phosphorodithioate: This is achieved by reacting phosphorus pentasulfide with ethanol.
Reaction with 4-oxo-1,2,3-benzotriazine: The diethyl phosphorodithioate is then reacted with 4-oxo-1,2,3-benzotriazine under specific conditions to form this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes maintaining stringent control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The process also involves purification steps to remove any impurities and by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxon derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form diethyl phosphorodithioate and 4-oxo-1,2,3-benzotriazine.
Substitution: It can undergo substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products:
Oxidation: Formation of oxon derivatives.
Hydrolysis: Diethyl phosphorodithioate and 4-oxo-1,2,3-benzotriazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Azinphos-ethyl has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of organophosphate insecticides.
Biology: Investigated for its effects on insect physiology and its potential as a tool for pest control.
Medicine: Studied for its toxicological effects and potential antidotes.
Comparison with Similar Compounds
Azinphos-methyl: Similar in structure but has two fewer carbon atoms. It is also an organophosphate insecticide with similar applications and toxicological profile.
Parathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Malathion: Less toxic compared to Azinphos-ethyl and used more widely in public health and agriculture.
Uniqueness: this compound is unique due to its specific chemical structure, which includes the benzotriazine ring. This structure contributes to its high potency and effectiveness as an insecticide. its high toxicity to non-target organisms, including humans, has led to its restricted use .
Properties
IUPAC Name |
3-(diethoxyphosphinothioylsulfanylmethyl)-1,2,3-benzotriazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N3O3PS2/c1-3-17-19(20,18-4-2)21-9-15-12(16)10-7-5-6-8-11(10)13-14-15/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVGAIADHNPSME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCN1C(=O)C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N3O3PS2 | |
Record name | AZINPHOS-ETHYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4873 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037498 | |
Record name | Azinphos-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Azinphos-ethyl appears as colorless crystals. Used as a non-systemic insecticide with good ovicidal properties and long persistence. Used on cotton, citrus, vegetables, potatoes, tobacco, rice, and cereals to control caterpillars, beetles, aphids, spiders and many other insects. Not registered for use in the U.S. (EPA, 1998), Colorless solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |
Record name | AZINPHOS-ETHYL | |
Source | CAMEO Chemicals | |
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Record name | Azinphos-ethyl | |
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Boiling Point |
232 °F at 0.001 mmHg (EPA, 1998), BP: 111 °C at 0.001 mm Hg | |
Record name | AZINPHOS-ETHYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4873 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | AZINPHOS ETHYL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/411 | |
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Solubility |
SOL IN ORG SOLVENTS EXCEPT PETROLEUM ETHER AND ALIPHATIC HYDROCARBONS, At 20 °C: n-hexane, 2-5 g/L; isopropanol, 20-50 g/L; dichloromethane, >1,000 g/L; toluene, >1,000 g/L, Soluble in 2-propanol., In water, 10.5 mg/L at 20 °C | |
Record name | AZINPHOS ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/411 | |
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Density |
1.284 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.284 c/cu cm at 20 °C | |
Record name | AZINPHOS-ETHYL | |
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Record name | AZINPHOS ETHYL | |
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Vapor Pressure |
2.2e-07 mmHg at 68 °F (EPA, 1998), 0.0000024 [mmHg], 0.32 mPa /2.4X10-6 mm Hg/ at 20 °C | |
Record name | AZINPHOS-ETHYL | |
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Record name | Azinphos-ethyl | |
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Record name | AZINPHOS ETHYL | |
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Mechanism of Action |
Azinphos-ethyl inhibits acetylcholinesterase activity in plasma, erythrocyte, brain and submaxillary gland and a series of low doses causes the plasma activity of rats and dogs to fall rapidly to a stable level while erythrocyte acetylcholinesterase tends to fall more gradually over a longer period., Organophosphates and their potent sulfoxidation ('-oxon') derivatives inhibit the enzyme acetylcholinesterase, allowing the accumulation of excessive acetylcholine at muscarinic receptors (cholinergic effector cells), at nicotinic receptors (skeletal neuromuscular junctions and autonomic ganglia), and in the central nervous system. Permanent damage to the acetylcholinesterase enzyme ('aging') may occur after a variable delay unless antidotal treatment with enzyme reactivator is given., Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The characteristic pharmacological effects of the anti-ChE agents are due primarily to the prevention of hydrolysis of ACh by AChE at sites of cholinergic transmission. Transmitter thus accumulates, and the response to ACh that is liberated by cholinergic impulses or that is spontaneously released from the nerve ending is enhanced. With most of the organophosphorus agents ... virtually all the acute effects of moderate doses are attributable to this action. /Anticholinesterase agents/, The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/ | |
Record name | AZINPHOS ETHYL | |
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Color/Form |
Colorless needles, Needles | |
CAS No. |
2642-71-9 | |
Record name | AZINPHOS-ETHYL | |
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Record name | Azinphos-ethyl | |
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Record name | Azinphos-ethyl [BSI:ISO] | |
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Record name | Azinphos-ethyl | |
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Record name | Azinphos-ethyl | |
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Record name | AZINPHOS-ETHYL | |
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Record name | AZINPHOS ETHYL | |
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Melting Point |
127 °F (EPA, 1998), 53 °C | |
Record name | AZINPHOS-ETHYL | |
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Record name | AZINPHOS ETHYL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/411 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Azinphos-ethyl?
A1: this compound is an organophosphate insecticide that acts as an acetylcholinesterase (AChE) inhibitor. [] It irreversibly binds to the active site of AChE, preventing the breakdown of acetylcholine (ACh) at nerve synapses. [, ] This leads to an accumulation of ACh, causing continuous nerve stimulation and ultimately resulting in paralysis and death in target insects. [, ]
Q2: What are the downstream effects of this compound's inhibition of acetylcholinesterase?
A2: The accumulation of acetylcholine due to AChE inhibition by this compound leads to various downstream effects, including:
- Hyperexcitation of the nervous system: This results in tremors, convulsions, and hyperactivity. [, ]
- Paralysis: Continuous nerve stimulation eventually leads to paralysis of muscles, including those involved in respiration. [, ]
- Death: Respiratory failure is often the primary cause of death in insects exposed to lethal doses of this compound. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C12H16N3O3PS2, and its molecular weight is 345.4 g/mol. []
Q4: Is there any information about the spectroscopic data of this compound available in the provided research?
A4: The provided research does not offer detailed spectroscopic data for this compound.
Q5: How stable is this compound in different environments?
A5: this compound demonstrates variable stability depending on environmental conditions:
- Sunlight: this compound undergoes photodegradation when exposed to sunlight, breaking down into various products. []
Q6: Are there specific materials that this compound is known to be compatible or incompatible with?
A6: The provided research does not specify material compatibility or incompatibility for this compound beyond its use in standard laboratory equipment and its application on various crops.
Q7: Does this compound exhibit any catalytic properties?
A7: No, this compound is primarily known for its insecticidal activity through AChE inhibition and does not exhibit significant catalytic properties mentioned in the provided research.
Q8: Have there been any computational studies on this compound?
A8: The provided research articles do not explicitly mention computational studies or QSAR modeling performed on this compound.
Q9: What is the current regulatory status of this compound?
A9: The provided research, while highlighting the compound's effectiveness, predominantly originates from earlier periods. It does not reflect the current regulatory status. It is crucial to consult up-to-date regulatory information from relevant authorities as this compound faces increasing restrictions and bans due to its toxicity profile.
Q10: What is known about the absorption, distribution, metabolism, and excretion of this compound in target insects?
A10: While the research focuses on this compound's insecticidal effects, detailed information regarding its specific ADME profile in various insect species is not extensively elaborated upon.
Q11: Which insect species have been studied in the context of this compound efficacy?
A11: The provided research highlights this compound's efficacy against a range of insect pests, including:
- Red spider mite (Tetranychus urticae) []
- Wireworms (Agriotes spp.) []
- Leaffolders (Cnaphalocrocis medinalis and Marasmia patnalis) []
- Potato tuber moth (Phthorimaea operculella) [, ]
- Red-legged earth mites (Halotydeus destructor and Penthaleus major) []
- Codling moth (Cydia pomonella) [, ]
- Compressed weevil (Irenimus compressus) []
Q12: Has resistance to this compound been observed in insect populations?
A12: Yes, resistance to this compound has been documented. Research indicates:
- Red spider mites: Resistance to this compound was relatively low compared to other organophosphates like parathion. []
- Grass grubs: Tolerance to DDT led researchers to explore alternative insecticides like this compound in a 1962 trial. []
- Codling moth: Studies observed decreased efficacy of Azinphos-methyl and other organophosphates in Spanish populations, suggesting potential resistance development. []
Q13: Are there known mechanisms of resistance to this compound in insects?
A13: Research suggests that resistance mechanisms in insects to this compound and other organophosphates could involve:
- Enhanced detoxification: Increased activity of certain enzymes like esterases (ESTs) might contribute to resistance by breaking down the insecticide. []
- Target site insensitivity: Mutations in the AChE enzyme could reduce its binding affinity for this compound, making the insect less susceptible. [, ]
Q14: What are the known toxicological effects of this compound on non-target organisms?
A14: While not extensively detailed, the provided research hints at the potential ecological risks of this compound:
- Beneficial insects: The research on leaffolders mentions that this compound, among other insecticides, might negatively impact natural enemies contributing to pest control. []
- Human health: Studies primarily focus on residue levels in food products like fruits and vegetables, highlighting concerns about potential human exposure. [, , , , , ]
Q15: What analytical techniques are commonly used for the detection and quantification of this compound residues?
A15: Several analytical methods are mentioned throughout the research for this compound analysis:
- Flame photometric detector (FPD): Offers selectivity for sulfur-containing compounds like this compound. [, , ]
- Nitrogen-phosphorus detector (NPD): Detects nitrogen and phosphorus-containing compounds, including organophosphates. [, , ]
- Mass spectrometry (MS): Provides accurate identification and quantification of this compound in complex matrices. [, , , ]
Q16: What is the environmental fate of this compound?
A16: While specific degradation pathways are not extensively discussed, the research suggests that:
- Photodegradation: Sunlight exposure can break down this compound into various products. []
- Water solubility: Its detection in water samples indicates its potential to contaminate aquatic environments. [, , , , ]
- Persistence: The research highlights the need for monitoring this compound residues in food, implying its potential for persistence in the environment. [, , , ]
Q17: What are some potential alternatives to this compound for pest control?
A17: The research explores alternative insecticides, particularly as resistance to compounds like DDT emerged. Some mentioned alternatives include:
- Carbamates: Insecticides like methiocarb and oxamyl were tested against pests like the compressed weevil. []
- Pyrethroids: Compounds like deltamethrin, cypermethrin, and fenvalerate were evaluated for their efficacy against various pests. [, , , ]
- Biological control agents: The research on leaffolders highlights the importance of natural enemies in regulating pest populations, emphasizing the potential of integrated pest management strategies. []
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